(3,5-Dimethylanilino)acetonitrile
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Overview
Description
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is an organic compound with the molecular formula C10H12N2. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-[(3,5-dimethylphenyl)amino] group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- typically involves the reaction of 3,5-dimethylaniline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include substituted acetonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and function .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: This compound is similar in structure but has different reactivity and applications.
(3,5-Dimethylphenyl)acetonitrile: Another related compound with distinct properties and uses.
Uniqueness
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
116366-96-2 |
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Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |
InChI Key |
JPYLAPSISUPKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC#N)C |
Origin of Product |
United States |
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